molecular formula C19H20ClN5O4S B3011501 N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide CAS No. 1223859-81-1

N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

Cat. No. B3011501
M. Wt: 449.91
InChI Key: HWYQHBWGABVOFU-UHFFFAOYSA-N
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Description

The compound "N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide" is a synthetic molecule that is not directly described in the provided papers. However, the papers do discuss related compounds with similar structural motifs and potential anticancer properties. For instance, the first paper describes a compound with antiproliferative activity against various cancer cell lines, which suggests that the compound may also possess similar biological activities .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including condensation reactions, chlorination, and further functionalization. For example, the synthesis of a compound with a thienopyrimidin moiety was achieved by condensing 3-methoxybenzoic acid with a chlorinated intermediate, followed by condensation with ethane-1,2-diamine . Another synthesis route for thiazolopyrimidinone derivatives utilized doubly electrophilic building blocks, such as 2-chloro-N-phenylacetamide, to form the desired ring structures . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed using X-ray crystallography, which provides precise geometric bond lengths and angles. Density functional theory (DFT) calculations are used to compare with experimental data and to predict the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies . The molecular electrostatic potential (MEP) surface maps are also investigated to understand the electronic distribution within the molecule .

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are typically characterized using a range of spectroscopic techniques, including LCMS, IR, and NMR spectroscopy. Elemental analysis is also performed to confirm the composition of the synthesized compounds . The solubility, stability, and reactivity of these compounds can be inferred from these analyses, which are crucial for understanding their behavior in biological systems.

Scientific Research Applications

Heterocyclic Compounds Synthesis

Heterocyclic compounds, especially those incorporating thiazolo[4,5-d]pyrimidin-6(7H)-yl and morpholino groups, are of significant interest due to their potential biological activities. A study by Abu‐Hashem et al. (2020) on the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone highlighted their anti-inflammatory and analgesic properties. This underscores the potential of N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide in contributing to the development of new therapeutic agents with similar biological activities (Abu‐Hashem et al., 2020).

Crystal Structure Analysis

The study of crystal structures provides crucial information for the design of drugs with improved efficacy and reduced side effects. Research by Galushchinskiy et al. (2017) on the crystal structures of related (oxothiazolidin-2-ylidene)acetamides demonstrates the importance of structural analysis in understanding the interactions at the molecular level, which can guide the synthesis and optimization of novel compounds (Galushchinskiy et al., 2017).

Imaging Agent Development

Compounds featuring morpholino groups have been explored for their potential in developing imaging agents for diseases like Parkinson's disease. Wang et al. (2017) synthesized a compound for imaging of LRRK2 enzyme, highlighting the utility of these structures in creating diagnostic tools (Wang et al., 2017).

Anticancer Activity

The modification of pyrimidine rings, similar to those in N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide, has been linked to anticancer activity. Al-Sanea et al. (2020) discussed the synthesis of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives, which showed appreciable cancer cell growth inhibition, suggesting the potential of related compounds in cancer therapy (Al-Sanea et al., 2020).

properties

IUPAC Name

N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2-morpholin-4-yl-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN5O4S/c1-11-7-13(14(28-2)8-12(11)20)22-15(26)9-25-10-21-17-16(18(25)27)30-19(23-17)24-3-5-29-6-4-24/h7-8,10H,3-6,9H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWYQHBWGABVOFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

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